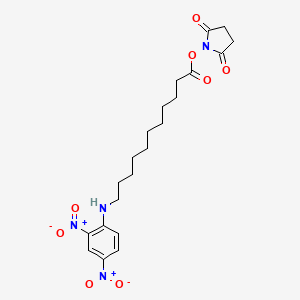

DNP-AU-NHS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DNP-AU-NHS is a chemical compound with the IUPAC name 1-{[11-(2,4-dinitroanilino)undecanoyl]oxy}-2,5-pyrrolidinedione . It has a molecular weight of 464.48 and is typically found as a yellow solid .

Molecular Structure Analysis

The InChI code for DNP-AU-NHS is 1S/C21H28N4O8/c26-19-12-13-20(27)23(19)33-21(28)9-7-5-3-1-2-4-6-8-14-22-17-11-10-16(24(29)30)15-18(17)25(31)32/h10-11,15,22H,1-9,12-14H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

DNP-AU-NHS is a yellow solid with a molecular weight of 464.48 . It is recommended to be stored at 0-8°C .Safety and Hazards

DNP, a component of DNP-AU-NHS, is a highly toxic industrial chemical . It is poisonous to humans and can cause death, as well as other serious physical side effects . Clinical features of DNP poisoning include fever, dehydration, thirst, flushed skin, sweating, dizziness, nausea, vomiting, abdominal pain, agitation, restlessness, confusion, headaches, rapid breathing, and an irregular heartbeat .

Mecanismo De Acción

Target of Action

DNP-AU-NHS, also known as 2,4-Dinitrophenol, primarily targets the mitochondria . It interacts with the Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) . These proteins play a crucial role in the protonophoric action of 2,4-Dinitrophenol in mitochondria .

Mode of Action

DNP-AU-NHS increases the proton current through pure lipid membranes, similar to other chemical uncouplers . The sensitivity of DNP’s uncoupling action in mitochondria to carboxyatractyloside, a specific inhibitor of ANT, suggests the involvement of ANT and probably other mitochondrial proton-transporting proteins in the DNP’s protonophoric activity .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway in mitochondria . By increasing the proton current through pure lipid membranes, it disrupts the normal biochemical pathways, leading to changes in the downstream effects .

Pharmacokinetics

The pharmacokinetics of DNP-AU-NHS exhibits significant nonlinearity, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . Understanding the pharmacokinetic-pharmacodynamic relationship of DNP-AU-NHS can help develop new approaches to leverage oxidative phosphorylation uncoupling as a weight loss strategy .

Result of Action

The molecular and cellular effects of DNP-AU-NHS action primarily involve the disruption of normal mitochondrial function . By increasing the proton current, it uncouples oxidative phosphorylation, which can lead to changes in energy production and utilization within the cell .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 11-(2,4-dinitroanilino)undecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O8/c26-19-12-13-20(27)23(19)33-21(28)9-7-5-3-1-2-4-6-8-14-22-17-11-10-16(24(29)30)15-18(17)25(31)32/h10-11,15,22H,1-9,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJJPRUNHLLZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dnp-au-nhs | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

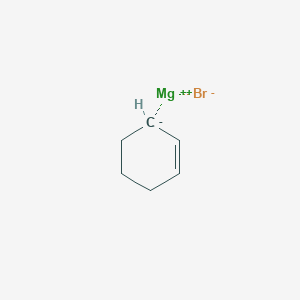

![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)

![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)